An In-depth Technical Guide on the Chemical Structure and Properties of Coumarin-Thiadiazole Hybrids
An In-depth Technical Guide on the Chemical Structure and Properties of Coumarin-Thiadiazole Hybrids
Disclaimer: The chemical formula C21H19N3O2S corresponds to numerous compounds. Due to the limited availability of in-depth, publicly accessible data on a single, well-characterized compound with this specific formula, this guide will focus on a closely related and well-documented representative from the coumarin-thiadiazole hybrid family: 2-((5-(4-(dimethylamino)phenyl)-1,3,4-thiadiazol-2-yl)methoxy)-4-methyl-2H-chromen-7-one . This compound shares the core structural features of a coumarin linked to a thiadiazole ring and has been synthesized and evaluated for its biological activity, providing a valuable case study for researchers.
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activities of a representative coumarin-thiadiazole hybrid, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
The representative compound, a coumarin-thiadiazole hybrid, integrates two key pharmacophores: a coumarin nucleus and a 1,3,4-thiadiazole ring. These hybrid structures are of significant interest in medicinal chemistry due to their potential for a wide range of biological activities.
Table 1: Chemical Identification of the Representative Coumarin-Thiadiazole Hybrid
| Identifier | Value |
| IUPAC Name | 2-((5-(4-(dimethylamino)phenyl)-1,3,4-thiadiazol-2-yl)methoxy)-4-methyl-2H-chromen-7-one |
| Molecular Formula | C22H21N3O3S |
| Molecular Weight | 407.49 g/mol |
| Canonical SMILES | CN(C)c1ccc(cc1)c2nnc(s2)COC3=CC(=O)OC4=C3C=C(C=C4)C |
| Core Scaffolds | Coumarin, 1,3,4-Thiadiazole |
Physicochemical Properties
The physicochemical properties of coumarin-thiadiazole hybrids are crucial for their pharmacokinetic and pharmacodynamic profiles. While experimental data for this specific analogue is not extensively published, predicted properties provide valuable insights for drug development.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value |
| Melting Point | 170-172 °C[1] |
| LogP (o/w) | 3.5 - 4.5 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 5 |
| Topological Polar Surface Area | 85.9 Ų |
Synthesis and Experimental Protocols
The synthesis of coumarin-thiadiazole hybrids typically involves a multi-step process. The following is a representative experimental protocol for the synthesis of the selected analogue, based on established methodologies for this class of compounds.[1]
Synthesis of the Coumarin Intermediate (7-hydroxy-4-methylcoumarin)
A common method for the synthesis of the 7-hydroxy-4-methylcoumarin core is the Pechmann condensation.
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Reaction: Resorcinol is reacted with ethyl acetoacetate in the presence of a condensing agent, such as sulfuric acid.
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Procedure:
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Resorcinol and ethyl acetoacetate are mixed in equimolar amounts.
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The mixture is cooled in an ice bath, and concentrated sulfuric acid is added dropwise with stirring.
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The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
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The mixture is then poured into ice water, and the precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield 7-hydroxy-4-methylcoumarin.
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Synthesis of the Thiadiazole Intermediate
The substituted 1,3,4-thiadiazole moiety is typically synthesized from a corresponding benzoic acid and thiosemicarbazide.
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Reaction: 4-(dimethylamino)benzoic acid is reacted with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).
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Procedure:
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4-(dimethylamino)benzoic acid and thiosemicarbazide are mixed.
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POCl3 is added dropwise with stirring, and the mixture is refluxed for a specified time.
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After cooling, the reaction mixture is carefully poured into water.
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The resulting solid is filtered, washed, and recrystallized to give the 5-(4-(dimethylamino)phenyl)-1,3,4-thiadiazol-2-amine intermediate.
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Coupling of Coumarin and Thiadiazole Moieties
The final step involves linking the two heterocyclic systems.
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Reaction: The synthesized 7-hydroxy-4-methylcoumarin is first reacted with an appropriate linker, such as ethyl bromoacetate, to introduce a reactive site. This is followed by reaction with the thiadiazole intermediate.
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Procedure:
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7-hydroxy-4-methylcoumarin is reacted with ethyl bromoacetate in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., acetone) under reflux to yield an ethyl acetate derivative of the coumarin.
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The resulting intermediate is then reacted with the synthesized thiadiazole derivative to form the final hybrid molecule.
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Biological Activity and Mechanism of Action
Coumarin-thiadiazole hybrids have been investigated for a range of biological activities, with a notable focus on enzyme inhibition.
Acetylcholinesterase (AChE) Inhibition
This class of compounds has shown potential as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the pathogenesis of Alzheimer's disease. The inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain.
Table 3: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity
| Compound | IC50 (µM) |
| Representative Compound (9b from source) | 0.75[1] |
| Donepezil (Reference Drug) | 0.023[1] |
The data indicates that while the representative compound is a potent inhibitor of AChE, it is less potent than the standard drug Donepezil.[1] Structure-activity relationship (SAR) studies suggest that the nature and position of substituents on both the coumarin and thiadiazole rings significantly influence the inhibitory activity.[1]
Proposed Mechanism of Action
The inhibitory action of these hybrids on AChE is thought to involve interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. The coumarin moiety often binds to the PAS, while the thiadiazole portion interacts with the CAS.[1]
Conclusion
The coumarin-thiadiazole scaffold represents a promising platform for the development of novel therapeutic agents. The representative compound discussed in this guide demonstrates significant potential as an acetylcholinesterase inhibitor. Further research focusing on optimizing the substituents on both heterocyclic rings could lead to the development of more potent and selective drug candidates. The detailed synthetic protocols and biological data presented here provide a solid foundation for researchers and drug development professionals working in this area.
